![molecular formula C14H22O3Si B1279572 Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- CAS No. 126357-82-2](/img/structure/B1279572.png)

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

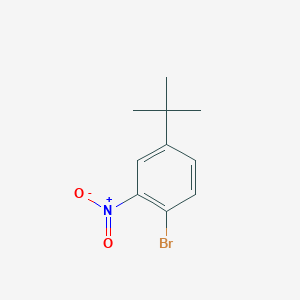

“Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-” is a chemical compound with the molecular formula C14H22O3Si and a molecular weight of 266.40818 . It’s widely used in various fields.

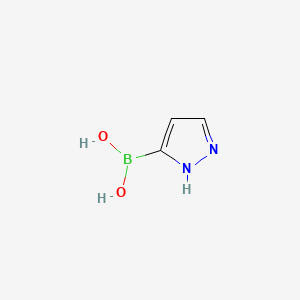

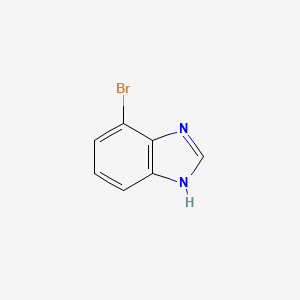

Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde core, a tert-butyl dimethylsilyl group attached to the 2-position of the benzene ring, and a methoxy group attached to the 3-position .Aplicaciones Científicas De Investigación

X-ray Crystallography and Vibrational Spectroscopy

2-Methoxy-benzaldehyde has been studied using X-ray crystallography and vibrational spectroscopy. The crystal structure revealed intra- and intermolecular C–H…O short contacts, forming dimers linked by C@O and C(3)–H groups of adjacent molecules. This study provides insights into the molecular interactions and structure of benzaldehyde derivatives (Ribeiro-Claro, Drew, & Félix, 2002).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives. Research on 3-methoxybenzaldehyde demonstrated its role in enzyme-catalyzed asymmetric syntheses, contributing significantly to preparative synthesis and reaction engineering (Kühl et al., 2007).

Synthesis of Amorfrutins A and B

3,5-Dimethoxy-benzaldehyde was used as a starting material for synthesizing amorfrutins A and B. These compounds displayed good cytotoxicity for human tumor cell lines, indicating potential applications in cancer research (Brandes et al., 2020).

Green Chemistry in Education

In an educational context, benzaldehyde was used in experiments involving ionic liquids as solvents and catalysts in organic reactions. This application is significant for introducing students to innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Oxidation Studies

Studies on the oxidation of methoxy benzaldehydes, including derivatives of benzaldehyde, have been conducted to understand their conversion to carboxylic acids. This research is crucial for comprehending the chemical behavior and reaction mechanisms of these compounds (Malik, Asghar, & Mansoor, 2016).

Propiedades

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-11(10-15)8-7-9-12(13)16-4/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGNWUINIDQCCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469954 |

Source

|

| Record name | Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- | |

CAS RN |

126357-82-2 |

Source

|

| Record name | Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)